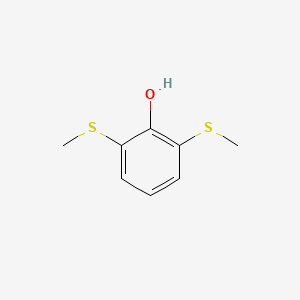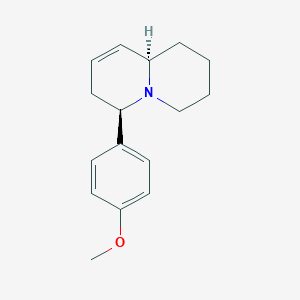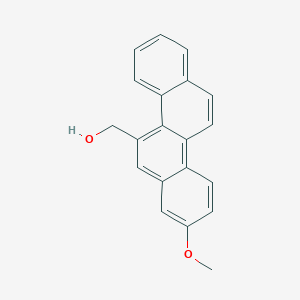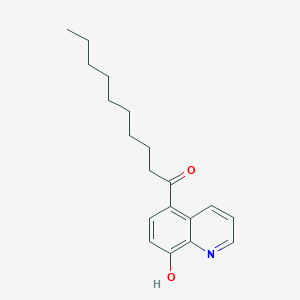
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione is a complex organic compound with a unique structure that includes both hydroxy and pyridine functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and phenols, which undergo condensation reactions under controlled conditions. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学研究应用
3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
作用机制
The mechanism by which 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The hydroxy and pyridine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and signaling.
相似化合物的比较
Similar Compounds
- 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine-2,6(1H,3H)-dione can be compared with other pyridine derivatives and hydroxy-substituted aromatic compounds.
- Similar compounds include 3-(1-Hydroxyethylidene)-1-(2-hydroxyphenyl)-4-methylpyridine and this compound analogs with different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
89517-85-1 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC 名称 |
5-acetyl-6-hydroxy-1-(2-hydroxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C14H13NO4/c1-8-7-12(18)15(14(19)13(8)9(2)16)10-5-3-4-6-11(10)17/h3-7,17,19H,1-2H3 |
InChI 键 |
ZQFQXEKYSKXCCK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N(C(=C1C(=O)C)O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14391609.png)






![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)

![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)

![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
methanone](/img/structure/B14391700.png)
